ethyl 4-(dipropylamino)-4-oxobutanoate
Description
Its structure combines ester and amide functionalities, making it a versatile intermediate in organic synthesis. Evidence suggests its utility in metathesis reactions, where it serves as a precursor for cyclic amines (e.g., pyrrolidine derivatives) via Grubbs catalyst-mediated cyclization .
Properties
CAS No. |
10143-31-4 |
|---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
ethyl 4-(dipropylamino)-4-oxobutanoate |
InChI |
InChI=1S/C12H23NO3/c1-4-9-13(10-5-2)11(14)7-8-12(15)16-6-3/h4-10H2,1-3H3 |
InChI Key |
RKOVACICPIRRED-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)CCC(=O)OCC |
Canonical SMILES |
CCCN(CCC)C(=O)CCC(=O)OCC |
Other CAS No. |
10143-31-4 |
Synonyms |
N,N-Dipropylsuccinamidic acid ethyl ester |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinamic acid, N,N-dipropyl-, ethyl ester typically involves the esterification of succinic acid derivatives with ethanol in the presence of a catalyst. One common method is the reaction of succinic anhydride with N,N-dipropylamine, followed by esterification with ethanol. The reaction conditions often include the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of succinamic acid, N,N-dipropyl-, ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(dipropylamino)-4-oxobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield succinamic acid and ethanol.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Succinamic acid and ethanol.
Reduction: N,N-dipropyl-3-aminopropanoic acid.
Substitution: Various substituted succinamic acid derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 4-(dipropylamino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of succinamic acid, N,N-dipropyl-, ethyl ester involves its interaction with various molecular targets. The ester and amide groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially affecting their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ester Group Variations
- Impact: Lower molecular weight (C11H21NO3 vs. Methyl esters generally exhibit higher volatility but lower solubility in polar solvents compared to ethyl esters .
Amide Group Variations
- Ethyl 4-(Diallylamino)-4-oxobutanoate (20): Structural Difference: Diallylamino group replaces dipropylamino.
Aromatic Substituents
- Ethyl 4-(1H-Indol-3-yl)-4-oxobutanoate (CAS 21859-98-3): Structural Difference: Indole ring replaces dipropylamino. This compound is 97% pure, suggesting stability under standard storage conditions .
- Ethyl 4-(4-Methoxyphenyl)-2,4-dioxobutanoate (CAS 35322-20-4): Structural Difference: Methoxyphenyl and additional keto group at position 2. Impact: The electron-donating methoxy group and conjugated diketone system may increase susceptibility to nucleophilic attack, altering reactivity in condensation or cyclization reactions .
Halogenated Derivatives
- Ethyl 4-(5-Chloro-2-Methoxyphenyl)-4-oxobutanoate (ECB): Structural Difference: Chloro and methoxy substituents on the phenyl ring. Solubility in water and ethanol makes it suitable for catalytic studies .
Bulkier Substituents
- Ethyl 4-Naphthalen-1-yl-4-oxobutanoate: Structural Difference: Naphthyl group replaces dipropylamino. Impact: Increased aromatic bulk reduces solubility in nonpolar solvents but may improve thermal stability.
Data Table: Key Analogues and Properties
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